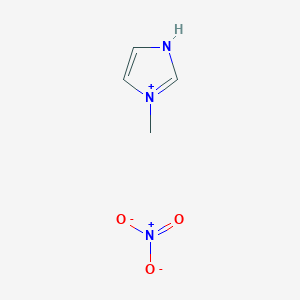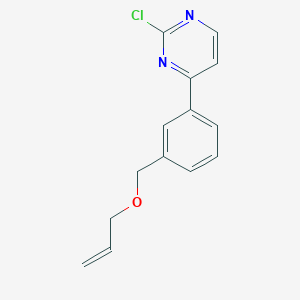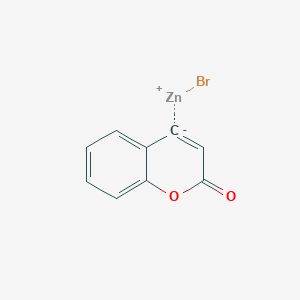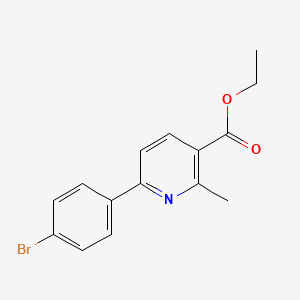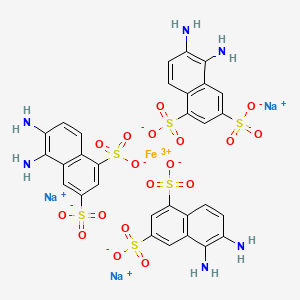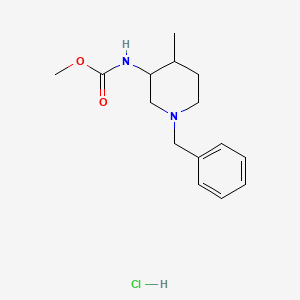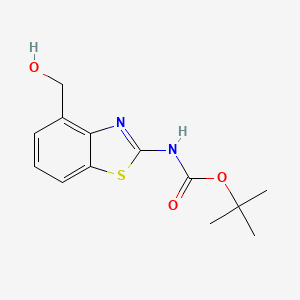
(2E)-1-(2,5-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-1-(2,5-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one, abbreviated as DCFPF, is a synthetic furan-based compound that has been studied for its potential applications in scientific research. DCFPF is a colorless, odorless, and relatively stable compound, making it an attractive candidate for use in laboratory experiments.
科学的研究の応用
DCFPF has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. For example, it has been used to study the effects of oxidative stress on cell death and the role of oxidative stress in aging. It has also been used to study the effects of reactive oxygen species (ROS) on cell signaling pathways and the role of ROS in the regulation of gene expression. Additionally, DCFPF has been used to study the effects of inflammation on cell death and the role of inflammation in the development of diseases such as cancer.
作用機序
The mechanism of action of DCFPF is not yet fully understood. However, it is believed to act as an antioxidant, scavenging free radicals and preventing them from causing oxidative damage to cells. Additionally, it is believed to interact with redox-sensitive transcription factors, which may help to regulate gene expression and cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of DCFPF are not yet fully understood. However, it has been shown to reduce oxidative stress and inflammation in cells. Additionally, it has been shown to modulate gene expression and cell signaling pathways.
実験室実験の利点と制限
The main advantage of using DCFPF in laboratory experiments is its stability and low toxicity. Additionally, it is relatively easy to synthesize and purify, making it a convenient choice for laboratory experiments. However, it is important to note that the effects of DCFPF on biochemical and physiological processes are not yet fully understood, so caution should be taken when using it in experiments.
将来の方向性
There are a number of potential future directions for the use of DCFPF in scientific research. These include further studies into its mechanism of action, its effects on gene expression and cell signaling pathways, and its potential therapeutic applications. Additionally, further studies into its effects on oxidative stress and inflammation could provide insight into the development of diseases such as cancer. Finally, further research into its potential uses as an antioxidant could lead to the development of novel therapies for the treatment of oxidative stress-related diseases.
合成法
DCFPF can be synthesized using a two-step process. First, 2,5-dichlorophenol is reacted with furan in a solvent such as ethanol or methanol in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction yields the desired product, DCFPF, as well as a byproduct, 2,5-dichlorophenyl furan. The second step of the synthesis involves purifying the DCFPF from the byproduct. This can be done by distillation or recrystallization.
特性
IUPAC Name |
(E)-1-(2,5-dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-9-3-5-12(15)11(8-9)13(16)6-4-10-2-1-7-17-10/h1-8H/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBOIGYCGBMJHR-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,5-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


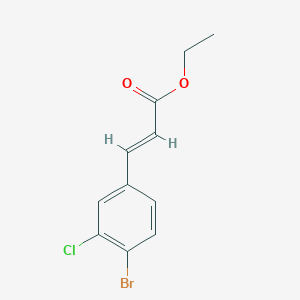
![(11aR)-10,11,12,13-Tetrahydro-5-OH-3,7-di-2-naphthalenyl-5-oxide-diindeno[7,1-de:1',7'-fg] [1,3,2]dioxaphosphocin 98%, 99% ee](/img/structure/B6416193.png)
![Ethyl ({5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}thio)acetate](/img/structure/B6416196.png)
![2-(4-Bromophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1,3,4-oxadiazole](/img/structure/B6416202.png)
![2-(3-Bromophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1,3,4-oxadiazole](/img/structure/B6416209.png)

